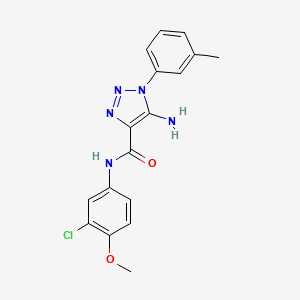
5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BCPPT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCPPT has a unique chemical structure that makes it a promising candidate for the development of novel drugs to treat various diseases.
Wirkmechanismus
The mechanism of action of 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of DNA polymerase and topoisomerase, which are essential enzymes for DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which play a role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the aggregation of Aβ peptides and enhance the cognitive function of mice.
In vivo studies have shown that this compound has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. This compound has also been shown to inhibit the growth of tumors in mice by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages as a research tool for studying various diseases. It is a small molecule that is easy to synthesize and modify, making it a versatile compound for drug development. This compound is also stable and soluble in organic solvents, which makes it easy to handle and administer in vitro and in vivo experiments.
However, there are some limitations to using this compound in lab experiments. This compound has low water solubility, which makes it difficult to administer in aqueous solutions. This compound also has limited bioavailability and is rapidly metabolized in vivo, which may affect its efficacy in animal models.
Zukünftige Richtungen
There are several future directions for research on 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of this compound derivatives with improved bioavailability and pharmacokinetic properties. Another area of interest is the study of this compound in combination with other drugs for the treatment of various diseases.
In cancer research, this compound could be used in combination with chemotherapy drugs to enhance their efficacy and reduce their side effects. In Alzheimer's disease research, this compound could be used in combination with other drugs that target different aspects of the disease, such as inflammation and oxidative stress.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it a versatile research tool for drug development and disease modeling. Further research is needed to fully understand the pharmacological properties of this compound and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 2-chlorobenzaldehyde and barbituric acid in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, which involves the formation of a carbon-carbon double bond between the aldehyde and the barbituric acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Wissenschaftliche Forschungsanwendungen
5-benzylidene-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to exhibit anti-proliferative and apoptotic effects on cancer cells by inducing cell cycle arrest and inhibiting the expression of oncogenes. This compound has also been shown to inhibit the growth of cancer cells by targeting the DNA replication machinery.
In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are believed to play a role in the pathogenesis of Alzheimer's disease. This compound has also been shown to enhance the cognitive function of mice in a Morris water maze test.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by activating the nuclear factor-kappa B (NF-κB) signaling pathway.
Eigenschaften
IUPAC Name |
5-benzylidene-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-13-8-4-5-9-14(13)20-16(22)12(15(21)19-17(20)23)10-11-6-2-1-3-7-11/h1-10H,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYBPOMVPNFNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,4-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5217400.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B5217403.png)
![5-(1-ethyl-4-piperidinyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217412.png)
![4-methyl-3-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5217425.png)
![N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5217441.png)



![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)
![2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5217462.png)
![methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5217477.png)


![2-amino-4-(4-biphenylyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5217495.png)